molecular formula C13H12N6OS B2971809 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2320956-00-9

5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2971809
CAS No.: 2320956-00-9
M. Wt: 300.34
InChI Key: LOZMUQVGHGWIAT-UHFFFAOYSA-N
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Description

The compound 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole features a 2,1,3-benzothiadiazole core conjugated to an azetidine ring via a carbonyl linkage. The azetidine moiety is further substituted with a 1H-1,2,4-triazole group at the 3-position.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c20-13(10-1-2-11-12(3-10)17-21-16-11)18-4-9(5-18)6-19-8-14-7-15-19/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMUQVGHGWIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the triazole moiety: This step often involves a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Coupling with benzothiadiazole: The final step involves coupling the azetidine-triazole intermediate with benzothiadiazole using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazolone derivatives, while reduction of the azetidine ring can yield linear amines.

Scientific Research Applications

Chemistry

In chemistry, 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .

Medicine

In medicine, the compound’s ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent for treating diseases such as cancer and bacterial infections. Its triazole moiety is particularly known for its antifungal and antibacterial properties .

Industry

Industrially, the compound can be used in the development of new materials with unique electronic and optical properties. Its benzothiadiazole moiety is known for its electron-accepting capabilities, making it useful in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of cancer cells or bacteria. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Structural Analogues with Benzothiadiazole/Thiadiazole Cores

2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole ()
  • Core Structure : Benzothiazole linked to azetidine-triazolopyrimidine.
  • Key Features : The azetidine ring is functionalized with a triazolopyrimidinyl group instead of a simple triazole.
  • Implications : The triazolopyrimidine substituent may enhance π-π stacking interactions in target binding, while the benzothiazole core contributes to planar rigidity. This compound serves as a structural analog but lacks reported activity data .
1,3,4-Thiadiazole Derivatives ()
  • Example : Compound 9b (1,3,4-thiadiazole-triazole hybrid).
  • Activity: IC50 = 2.94 µM against HepG2 (hepatocellular carcinoma) .

Thiazole-Triazole Hybrids

N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide Derivatives ()
  • Design : Incorporates 1H-1,2,4-triazole into thiazole scaffolds.
Thiazole Derivative 12a ()
  • Activity : Dual inhibitory effects against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM) .
  • Comparison : The target compound’s azetidine ring may reduce steric hindrance compared to bulkier tert-butyl groups in thiazole derivatives, improving pharmacokinetic profiles.

Triazole-Containing Heterocycles with Anticancer Activity

hEGFR Inhibitors (–11)
  • Example : 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives.
  • Activity: Nanomolar-range inhibition of human epidermal growth factor receptor (hEGFR), critical in cancer proliferation .
  • Comparison : The target compound’s benzothiadiazole core may offer improved solubility over triazole-thione derivatives, addressing a common limitation in drug development.

Antimicrobial Triazole Derivatives

Quinazoline-Triazole Schiff Bases ()
  • Activity : Moderate antifungal effects (e.g., 71% inhibition of Fusarium oxysporum at 50 µg/mL) .
  • Comparison : The target compound’s azetidine-carbonyl linker could enhance membrane permeability compared to Schiff base analogs.

Physicochemical and Energetic Properties

Bis-1,2,4-Triazole Compounds ()
  • Limitations : Lower density (1.7–1.9 g/cm³) and detonation velocity (~8,500 m/s) compared to classical explosives like RDX .
  • Comparison : The target compound’s benzothiadiazole core may improve density and stability, though its applicability in materials science remains unexplored.

Biological Activity

5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole (CAS Number: 2320956-00-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is C13H12N6OSC_{13}H_{12}N_6OS with a molecular weight of 300.34 g/mol. Its structure incorporates a benzothiadiazole moiety linked to a triazole-substituted azetidine ring, which is critical for its biological activity.

PropertyValue
CAS Number2320956-00-9
Molecular FormulaC₁₃H₁₂N₆OS
Molecular Weight300.34 g/mol

Antibacterial Activity

Research indicates that compounds containing the benzothiadiazole and triazole moieties exhibit significant antibacterial properties. In vitro studies have shown that derivatives of benzothiadiazoles can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study demonstrated that benzothiadiazole derivatives displayed MIC values between 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Benzothiadiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.

CompoundMIC (μg/mL)Target Organism
Benzothiadiazole Derivative1.6 - 25Candida albicans
Benzothiadiazole Derivative12.5 - 25Aspergillus niger

The introduction of hydrophobic groups on the benzothiadiazole ring has been linked to enhanced antifungal activity .

Antiparasitic Activity

The antiparasitic potential of compounds featuring the triazole scaffold has been explored as well. For example:

  • Case Study : A derivative exhibited significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed a dose-dependent reduction in parasite viability with concentrations as low as 50 μg/mL leading to a significant decrease in epimastigote forms .

The biological mechanisms underlying the activity of 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole are thought to involve interference with microbial cell wall synthesis and disruption of nucleic acid synthesis due to the presence of the triazole group.

Q & A

Q. Characterization :

  • Spectroscopy : 1H^1H-NMR (δ 7.8–8.2 ppm for benzothiadiazole protons), 13C^{13}C-NMR (carbonyl at ~170 ppm), and IR (C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values confirm purity .

Basic Question: Why are the 1,2,4-triazole and benzothiadiazole moieties critical for biological activity?

Methodological Answer:

  • 1,2,4-Triazole : Enhances hydrogen bonding with target proteins (e.g., kinases) and improves metabolic stability due to its aromaticity and resistance to oxidation .
  • Benzothiadiazole : Acts as a bioisostere for carboxylic acids, facilitating π-π stacking interactions in enzyme active sites (e.g., carbonic anhydrase inhibitors) .
  • Synergistic Effects : The hybrid structure increases binding affinity; docking studies show triazole N-atoms form H-bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Advanced Question: How can researchers optimize reaction yields for the azetidine-triazole intermediate?

Methodological Answer:
Key factors include:

Catalyst Screening : Cu(I) catalysts (e.g., CuI) in DMF yield 85–90% for CuAAC, while Pd-based catalysts improve coupling efficiency in arylations .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne reactivity, while ethanol minimizes side reactions during recrystallization .

Microwave Irradiation : Reduces reaction time from 24 h to 2 h with comparable yields (e.g., 82% vs. 85% conventional heating) .

Q. Table 1: Yield Optimization Under Different Conditions

ConditionCatalystSolventTime (h)Yield (%)Reference
CuAACCuIDMF688
Mitsunobu ReactionDIAD/TPPTHF1275
Microwave-AssistedCuIDMF282

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., antitumor activity) may arise from:

Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) .

Structural Analogues : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter logP and target engagement. For example, 9c (4-Br) showed 2.94 µM IC50_{50} against HepG2, while 12a (4-F) had 1.19 µM .

Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Recommendation : Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) and computational ADMET predictions .

Advanced Question: What computational strategies predict binding modes of this compound with carbonic anhydrase IX?

Methodological Answer:

Docking Studies : Use AutoDock Vina with PDB 3IAI. The triazole ring coordinates Zn2+^{2+} in the active site, while benzothiadiazole occupies the hydrophobic pocket .

MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of ligand-protein interactions (e.g., RMSD ≤2 Å indicates stable binding) .

QSAR Models : Hammett constants (σ) of substituents correlate with inhibitory activity (R2^2 = 0.89 for para-substituted derivatives) .

Advanced Question: How do structural modifications influence SAR in antitumor applications?

Methodological Answer:

  • Azetidine Substitution : Bulky groups (e.g., cyclopropyl) improve membrane permeability but reduce solubility.
  • Triazole Modifications : Methyl groups at N1 increase metabolic stability (t1/2_{1/2} > 6 h in microsomes) but may sterically hinder target binding .
  • Benzothiadiazole Derivatives : Electron-withdrawing groups (e.g., -NO2_2) enhance activity against ROS-driven cancers .

Q. Table 2: SAR Trends for Antitumor Activity

DerivativeSubstituentIC50_{50} (µM, HepG2)Reference
9b4-Bromophenyl2.94
12a4-Fluorophenyl1.19
9d4-Methylphenyl4.21

Advanced Question: What strategies mitigate instability of the benzothiadiazole moiety under physiological conditions?

Methodological Answer:

  • pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the thiadiazole ring .
  • Lyophilization : Formulate with mannitol (1:1 w/w) to enhance shelf life (>24 months at -20°C) .
  • Prodrug Design : Mask the carbonyl group as an ethyl ester, improving plasma stability (t1/2_{1/2} increased from 2 h to 8 h) .

Advanced Question: How do green chemistry principles apply to synthesizing this compound?

Methodological Answer:

Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

Catalyst Recycling : Recover CuI via aqueous extraction (≥90% reuse efficiency) .

Energy Efficiency : Microwave synthesis reduces energy consumption by 70% compared to reflux .

Q. Table 3: Green Synthesis Metrics

ParameterConventional MethodGreen MethodImprovement
Solvent ToxicityHigh (DMF)Low (CPME)50%
Reaction Time24 h2 h90%
Carbon Footprint12 kg CO2_2/g4 kg CO2_2/g67%

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